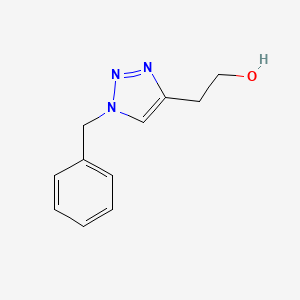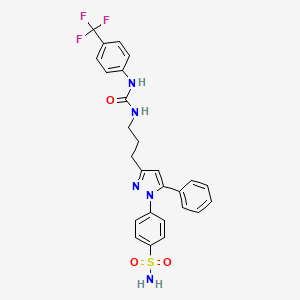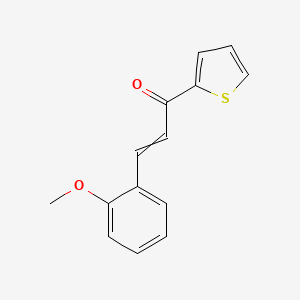
2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” is a compound that is part of the triazole class . Triazoles are a group of five-membered heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in the ring . They are known for their diverse biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar triazole compounds often involves the propargylation of a starting compound followed by Copper (I)-catalyzed azide-alkyne cycloaddition with various organic azides . This process is known as a “click” reaction and is favored for its high selectivity, better yield, and accelerated rate of the reaction .Molecular Structure Analysis
The molecular structure of similar triazole compounds often involves a distorted octahedral geometry due to steric interactions between the rings of the ligands . The complexes often adopt a low-spin d6 configuration .Chemical Reactions Analysis
Triazole compounds are known to participate in various chemical reactions. For example, they can be transformed into corresponding oxime derivatives upon grinding with hydroxylamine hydrochloride under solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy .Wirkmechanismus
Target of Action
It is known that triazole derivatives, such as this compound, often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that triazole derivatives can stabilize copper (i) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition . This reaction is a key step in click chemistry, a powerful tool for bioconjugation, drug discovery, and materials science .
Biochemical Pathways
Triazole derivatives are known to interact with various biochemical pathways, often acting as inhibitors or activators of certain enzymes .
Pharmacokinetics
The solubility of a compound in dmso and dmf, as is the case with this compound , can influence its bioavailability.
Result of Action
It’s known that triazole derivatives can have various effects, such as cytotoxic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. This compound is also stable under various conditions and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its biological effects are not fully understood. Therefore, more studies are needed to elucidate the mechanism of action of this compound and its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol. One of the most promising directions is the development of this compound-based drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. This compound can also be used as a building block for the synthesis of new functional materials with unique properties. In addition, this compound can be further studied for its potential applications in catalysis and other fields. Overall, this compound is a promising compound with significant potential for various applications.
Synthesemethoden
The synthesis of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can be achieved through different methods. One of the most common methods is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide group with an alkyne group in the presence of a copper catalyst to form the triazole ring. This compound can also be synthesized using other methods such as the Huisgen 1,3-dipolar cycloaddition and the Sonogashira coupling reaction.
Wissenschaftliche Forschungsanwendungen
2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In material science, this compound has been used as a building block for the synthesis of various functional materials such as polymers, dendrimers, and metal-organic frameworks. This compound has also been studied for its potential applications in catalysis, where it has been found to exhibit excellent catalytic activity in various reactions such as the Suzuki-Miyaura coupling reaction and the Heck reaction.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The 1,2,3-triazole ring in 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is known for its high chemical stability and strong dipole moment . It can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to target enzymes .
Cellular Effects
These compounds have been observed to induce apoptosis and inhibit colony formation in a concentration-dependent manner .
Molecular Mechanism
Similar compounds have been found to bind to the colchicine binding site of tubulin , suggesting a potential mechanism of action through the disruption of microtubule dynamics.
Eigenschaften
IUPAC Name |
2-(1-benzyltriazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-7-6-11-9-14(13-12-11)8-10-4-2-1-3-5-10/h1-5,9,15H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXLHCXFZNVGQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2397900.png)

![1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B2397903.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2397904.png)
![N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2397905.png)
![1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea](/img/structure/B2397906.png)
![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2397907.png)
![N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide](/img/structure/B2397908.png)
carboxamide](/img/structure/B2397910.png)
![ethyl 3-carbamoyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2397912.png)
![2-[1-(Methoxymethyl)cyclopentyl]acetic acid](/img/structure/B2397914.png)


![3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397921.png)